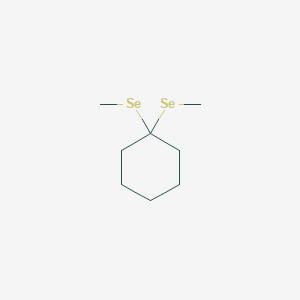
Cyclohexane, 1,1-bis(methylseleno)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Cyclohexane, 1,1-bis(methylseleno)- is an organoselenium compound characterized by the presence of two methylseleno groups attached to a cyclohexane ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Cyclohexane, 1,1-bis(methylseleno)- typically involves the reaction of cyclohexanone with methylselenol in the presence of a suitable catalyst. The reaction conditions often include an inert atmosphere, such as nitrogen or argon, to prevent oxidation of the methylselenol. The process can be summarized as follows:
- Cyclohexanone is reacted with methylselenol.
- A catalyst, such as a Lewis acid, is added to facilitate the reaction.
- The reaction mixture is stirred under an inert atmosphere to yield Cyclohexane, 1,1-bis(methylseleno)-.
Industrial Production Methods: While specific industrial production methods for Cyclohexane, 1,1-bis(methylseleno)- are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity.
化学反応の分析
Types of Reactions: Cyclohexane, 1,1-bis(methylseleno)- can undergo various chemical reactions, including:
Oxidation: The methylseleno groups can be oxidized to form selenoxides or selenones.
Reduction: The compound can be reduced to form cyclohexane and methylselenol.
Substitution: The methylseleno groups can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products:
Oxidation: Selenoxides or selenones.
Reduction: Cyclohexane and methylselenol.
Substitution: Cyclohexane derivatives with various substituents.
科学的研究の応用
Cyclohexane, 1,1-bis(methylseleno)- has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of selenium-containing compounds.
Biology: The compound is studied for its potential antioxidant properties and its role in biological systems.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical properties.
Industry: It may be used in the development of new materials and chemical processes.
作用機序
Cyclohexane, 1,1-bis(methylseleno)- can be compared with other similar compounds, such as:
Cyclohexane, 1,1-bis(methylthio)-: Similar structure but with sulfur atoms instead of selenium.
Cyclohexane, 1,1-bis(methylsulfonyl)-: Contains sulfonyl groups instead of methylseleno groups.
Uniqueness:
- The presence of selenium atoms in Cyclohexane, 1,1-bis(methylseleno)- imparts unique chemical properties, such as higher reactivity and potential biological activity, compared to its sulfur analogs.
類似化合物との比較
- Cyclohexane, 1,1-bis(methylthio)-
- Cyclohexane, 1,1-bis(methylsulfonyl)-
- Cyclohexane, 1,1-bis(methylseleno)-
特性
CAS番号 |
56051-08-2 |
|---|---|
分子式 |
C8H16Se2 |
分子量 |
270.2 g/mol |
IUPAC名 |
1,1-bis(methylselanyl)cyclohexane |
InChI |
InChI=1S/C8H16Se2/c1-9-8(10-2)6-4-3-5-7-8/h3-7H2,1-2H3 |
InChIキー |
KDNCHLCROCLGIL-UHFFFAOYSA-N |
正規SMILES |
C[Se]C1(CCCCC1)[Se]C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


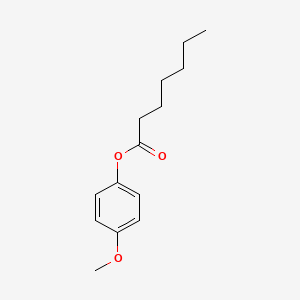



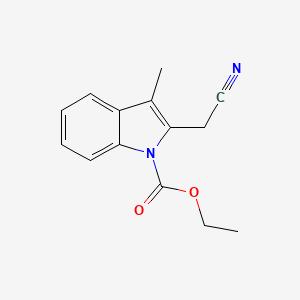
![Acetic acid, ([1,1'-biphenyl]-4-yloxy)-, butyl ester](/img/structure/B14642751.png)
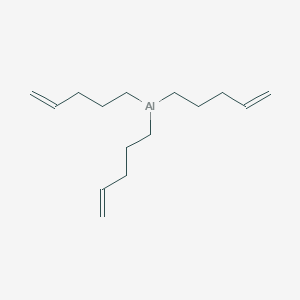
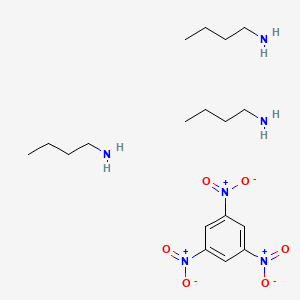
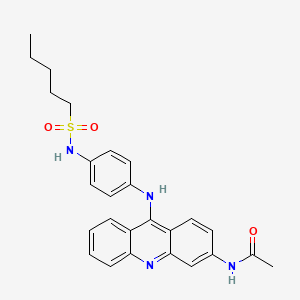
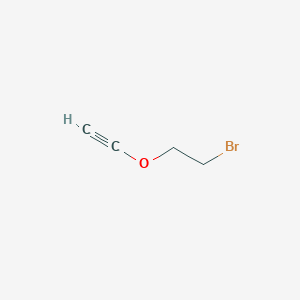
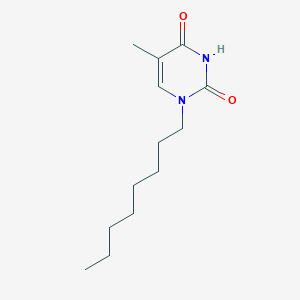
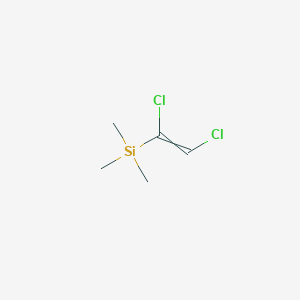
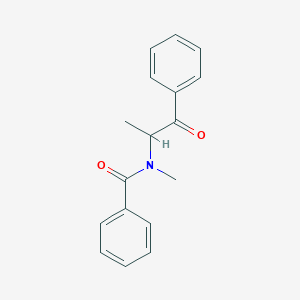
![4-[(E)-{[4-(Propanoyloxy)phenyl]imino}methyl]phenyl pentanoate](/img/structure/B14642818.png)
